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Compound of Interest

Compound Name: Titanium disilicide

cat. No.: B078298

An Application Note on the Characterization of Titanium Silicide (TiSiz) Thin Films using X-ray
Diffraction (XRD) and Transmission Electron Microscopy (TEM).

Introduction

Titanium silicide (TiSiz2) is a critical material in the semiconductor industry, primarily used for
contacts and local interconnects in integrated circuits due to its low resistivity, high thermal
stability, and good process compatibility. TiSiz exists mainly in two crystalline phases: the high-
resistivity, metastable C49 phase and the low-resistivity, stable C54 phase. The transformation
from the C49 to the C54 phase is essential for achieving the desired low-resistance electrical
contacts.[1] Therefore, accurate and detailed characterization of the TiSiz film's crystal
structure, microstructure, and interfacial properties is paramount for process control and device
performance.

This application note provides detailed protocols for the characterization of TiSiz thin films using
two powerful analytical techniques: X-ray Diffraction (XRD) and Transmission Electron
Microscopy (TEM). XRD is employed for phase identification and crystallographic analysis,
while TEM offers high-resolution imaging of the film's microstructure, including grain size, layer
thickness, and interface quality.

l. Phase and Crystallographic Analysis using X-ray
Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material
by analyzing the diffraction pattern of an incident X-ray beam. It provides crucial information on
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phase composition (C49 vs. C54), preferred crystal orientation (texture), and crystallite size.

Experimental Protocol: XRD Analysis

e Sample Preparation:

o Carefully cleave a representative piece of the wafer with the TiSiz thin film. The typical
sample sizeis 1 cm x 1 cm.

o Ensure the sample surface is clean and free of contaminants. If necessary, gently clean
with isopropyl alcohol and dry with a nitrogen gun.

e Instrument Setup (Bragg-Brentano Configuration):

o Mount the sample onto the XRD sample holder, ensuring the film surface is flat and level
with the holder's surface. Use clay or double-sided tape to secure it.

o Power on the X-ray diffractometer. A common X-ray source is a Copper anode, providing
Cu Ka radiation (A = 1.5406 A).[2]

o Set the generator to the desired voltage and current (e.g., 40 kV and 40 mA).
o Configure the goniometer for a coupled 6-26 scan.

o Define the scan range. A 26 range of 20° to 60° is typically sufficient to capture the main
diffraction peaks for both C49 and C54 TiSiz.

o Set the scan parameters:
» Step Size: 0.02°
= Dwell Time (or Scan Speed): 1-2 seconds per step (or 1-2°/minute).
o Data Acquisition:
o Start the XRD scan and monitor the acquisition process.

o Once the scan is complete, save the raw data file (e.g., in .raw or .xy format).
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o Data Analysis:

o

Use crystallographic software (e.g., X'Pert HighScore, JADE) to process the data.

[¢]

Perform background subtraction and peak search/fitting.

[¢]

Compare the experimental peak positions (20 values) with standard diffraction patterns
from a database (e.g., JCPDS/ICDD) to identify the phases. The JCPDS card number for
C49-TiSiz is 04-002-1352, and for C54-TiSiz is 35-0785.[3][4]

[¢]

The relative intensity of the peaks can be used to estimate the phase abundance.

Data Presentation: XRD Quantitative Summary

The following table summarizes the prominent diffraction peaks for the C49 and C54 phases of
TiSiz.

Phase 20 (°) (Cu Ka) Miller Indices (hkl)
C49-TiSi2 ~39.3° (131)

~41.0° (131) and (211) TiSi

~51.3° (002)

C54-TiSi2 ~39.1° (311)

~42.2° (040)

~43.2° (022)

~49.7° (331)

Note: Peak positions can shift slightly due to stress or compositional variations. The presence
of both sets of peaks indicates a mixed-phase film.[1][3][4]

Il. Microstructural Analysis using Transmission
Electron Microscopy (TEM)
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TEM provides direct, high-resolution imaging of the material's internal structure. For TiSiz thin
films, cross-sectional TEM is invaluable for visualizing the film thickness, grain morphology, the
interface with the silicon substrate, and any defects.[5][6]

Experimental Protocol: Cross-Sectional TEM Sample
Preparation

Preparing a high-quality, electron-transparent sample is the most critical step for TEM analysis.

[7]
e Scribing and Cleaving:

o Cleave the wafer into small rectangular pieces (e.g., 2 mm x 5 mm).
e Epoxy Bonding:

o Glue two pieces together face-to-face (film-to-film) using a suitable epoxy (e.g., Gatan
G1).

o Cure the epoxy in an oven at the recommended temperature (e.g., 100-120°C) for about
30-60 minutes to ensure a strong bond.

« Slicing and Mounting:

o Use a low-speed diamond saw to cut a thin cross-sectional slice (~300-500 pm thick) from
the bonded stack.

o Mount the slice onto a TEM grid (typically a 3 mm diameter slotted grid).
e Mechanical Grinding and Polishing:

o Mechanically grind the sample from both sides using progressively finer diamond lapping
films (e.g., from 30 pm down to 0.5 pm).

o The goal is to reduce the sample thickness to approximately 20-30 um.

e Dimpling (Optional but Recommended):
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o Create a central dimple in the sample using a dimple grinder. This thins the center of the
sample to just a few micrometers, reducing the subsequent ion milling time.

 lon Milling:
o Place the sample in a precision ion polishing system (PIPS).
o Mill the sample from both sides using Ar* ion beams at a low angle (e.g., 3-5°).
o Start with a higher energy beam (e.g., 4-5 keV) to increase the milling rate.

o As the sample becomes thin and a hole appears, reduce the beam energy (e.g., 1-2 keV)
for a final, gentle polish to remove amorphous damage. The process is complete when a
small hole forms at the center of the sample, with electron-transparent regions around the
edge of the hole.

Experimental Protocol: TEM Analysis

e Loading and Alignment:
o Carefully load the prepared sample into the TEM holder and insert it into the microscope.
o Align the electron beam.

e Imaging:

o Start with low-magnification imaging to locate the TiSi2/Si interface in the electron-
transparent region.

o Acquire Bright-Field (BF) images to visualize the overall microstructure, including grain
boundaries and film thickness.[6]

o Acquire High-Resolution TEM (HRTEM) images at the TiSi2/Si interface to examine its
abruptness and crystallinity at the atomic level.[8]

o Diffraction:
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o Obtain Selected Area Electron Diffraction (SAED) patterns from the film. A polycrystalline

C54 film will show sharp rings, while a single grain will produce a spot pattern. This

confirms the XRD results and provides localized crystallographic information.[9]

Data Presentation: TEM Quantitative Summary

TEM analysis provides direct measurements of key microstructural features.

Parameter

Typical Value Range

Method of Measurement

Direct measurement from

Film Thickness 20 -100 nm cross-sectional BF-TEM
images
o Measurement of individual
Grain Size 50 - 500 nm o )
grains in BF-TEM images
Measurement of the vertical
Interface Roughness 1-10nm deviation at the TiSi2/Si

interface in HRTEM images

Lattice Fringing

C54 (040): ~0.21 nm

Measurement from Fast
Fourier Transform (FFT) of
HRTEM images

Note: Values are representative and depend heavily on the specific fabrication and annealing

conditions.[5][6][8]

Visualized Workflows and Relationships

Caption: Experimental workflow for TiSiz2 characterization.
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Caption: Logical relationship between XRD and TEM data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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